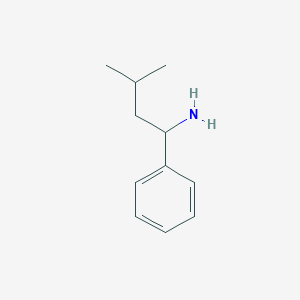

3-Methyl-1-phenylbutan-1-amine

Descripción

Contextualization within Chiral Amine Chemistry and Organic Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. mdpi.com The stereochemistry of these amines is often crucial to the biological activity and efficacy of the final product. 3-Methyl-1-phenylbutan-1-amine, with its chiral center at the carbon atom bearing the amine and phenyl groups, exists as two enantiomers, (R)- and (S)-3-methyl-1-phenylbutan-1-amine. This stereochemical complexity is central to its utility in asymmetric synthesis.

The synthesis of enantiomerically pure forms of this compound can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. One common synthetic route is the reductive amination of 1-phenylbutan-1-one. This reaction involves the formation of an imine intermediate, which is then reduced to the amine. The use of chiral catalysts or auxiliaries in this process can lead to the selective formation of one enantiomer.

Another significant area of application is in the study of enantioselective synthesis and asymmetric catalysis. The presence of a stereogenic center adjacent to an aromatic ring in this compound provides a valuable model for investigating chiral recognition and stereocontrol in chemical reactions.

Significance in the Design of Bioactive Molecules and Catalytic Systems

The structural framework of this compound and its derivatives is of considerable interest in medicinal chemistry and drug discovery. The compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders. myskinrecipes.com The chiral nature of the molecule is particularly important, as different enantiomers can exhibit distinct biological activities. For instance, the (S)-enantiomer of this compound has shown a higher affinity for dopamine (B1211576) receptors in preclinical studies compared to its (R)-enantiomer.

Derivatives of this compound have also been investigated for their potential as bioactive agents. For example, (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a useful compound in life sciences research and is related to the antidiabetic drug repaglinide. cymitquimica.compharmaffiliates.com The interaction of these molecules with biological targets such as receptors and enzymes is a key area of pharmacological research.

In the realm of catalysis, chiral amines like this compound and its derivatives can serve as chiral auxiliaries or ligands in asymmetric transformations. mdpi.com These molecules can coordinate with metal catalysts to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. The development of novel catalytic systems based on such chiral amines is an active area of research. acs.org

Current Research Frontiers and Unexplored Avenues

Current research continues to explore the potential of this compound and its analogs in various fields. One promising area is the development of more efficient and selective catalytic systems for asymmetric synthesis. This includes the design of new chiral ligands derived from this compound for transition metal-catalyzed reactions. acs.org

The synthesis of novel bioactive molecules based on the this compound scaffold is another active research frontier. This involves modifying the structure of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. The exploration of its derivatives as potential therapeutic agents for a wider range of diseases is an ongoing endeavor. myskinrecipes.com

Furthermore, enzymatic methods for the synthesis of chiral amines are gaining traction as a more sustainable and efficient alternative to traditional chemical methods. mdpi.comresearchgate.net Research into the use of enzymes, such as transaminases, for the asymmetric synthesis of this compound and related compounds is a key area of investigation. mdpi.comresearchgate.net Overcoming challenges such as unfavorable thermodynamic equilibrium in these enzymatic reactions is a focus of current studies. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 42290-97-1 scbt.com | 91338-97-5 biosynth.com |

| Molecular Formula | C₁₁H₁₇N scbt.com | C₁₁H₁₈ClN biosynth.com |

| Molecular Weight | 163.26 g/mol biosynth.com | 199.72 g/mol biosynth.com |

| Boiling Point | 237.2°C at 760 mmHg | 281 °C biosynth.com |

| Density | 0.924 g/cm³ | Not Available |

| Flash Point | 99.5°C | Not Available |

| IUPAC Name | This compound | 3-methyl-1-phenyl-1-butanamine hydrochloride sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLDKBMTEANJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406947 | |

| Record name | 3-methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42290-97-1 | |

| Record name | 3-methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl 1 Phenylbutan 1 Amine

Established Chemical Synthesis Pathways

Conventional chemical synthesis provides robust and versatile methods for the preparation of 3-Methyl-1-phenylbutan-1-amine. These pathways often begin with the corresponding ketone, 3-methyl-1-phenylbutan-1-one, and employ reductive strategies to introduce the amine group.

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, the precursor ketone, 3-methyl-1-phenylbutan-1-one, is reacted with an ammonia (B1221849) source, followed by reduction.

A common approach involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.net The reaction is typically carried out in a protic solvent like methanol. Initially, the ketone reacts with ammonia (often from an ammonium (B1175870) salt like ammonium acetate) to form the corresponding imine. Subsequently, sodium borohydride is added to reduce the imine to the primary amine. To drive the imine formation, which is an equilibrium process, a large excess of the ammonia source is often used. harvard.edu

Another powerful reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu This reagent is milder and more selective than sodium borohydride, often allowing for the reduction of the iminium ion in the presence of the ketone, which can be advantageous. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

The Leuckart reaction offers a classic alternative for reductive amination, utilizing formic acid or its derivatives, such as ammonium formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com This reaction is typically conducted at elevated temperatures. wikipedia.org The ketone is heated with the Leuckart reagent, leading to the formation of the N-formyl derivative of the amine, which is then hydrolyzed to yield the final primary amine. semanticscholar.org

Table 1: Comparison of Reductive Amination Reagents for Phenylbutanone Derivatives

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NaBH₄ / NH₄OAc | Methanol, room temp. | Readily available, inexpensive | Can reduce the starting ketone if not controlled |

| NaBH(OAc)₃ / NH₄OAc | DCE, room temp. | Mild, selective for iminium ion | More expensive, moisture-sensitive |

| HCOOH / NH₃ (Leuckart) | High temperature (160-185°C) | Inexpensive reagents | High temperatures, potential byproducts |

Catalytic hydrogenation represents another significant strategy for the synthesis of amines, often prized for its clean reaction profiles and the avoidance of metal hydride reagents. A common two-step approach involves the initial conversion of 3-methyl-1-phenylbutan-1-one to its corresponding oxime, followed by the catalytic reduction of the oxime to this compound.

The oxime is readily prepared by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The subsequent hydrogenation of the oxime can be achieved using various catalyst systems. encyclopedia.pub Raney nickel is a frequently used catalyst for this transformation, typically requiring elevated hydrogen pressure and temperature. Platinum- or palladium-based catalysts, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), are also highly effective and can often be used under milder conditions. encyclopedia.pub The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine, minimizing the formation of secondary amine byproducts.

Table 2: Catalysts for the Hydrogenation of Phenylbutanone Oxime Derivatives

| Catalyst | Typical H₂ Pressure | Temperature | Solvent | Observations |

|---|---|---|---|---|

| Raney Ni | High | Elevated | Ethanol | Cost-effective, active |

| PtO₂ (Adam's catalyst) | Low to atmospheric | Room Temp. | Ethanol, Acetic Acid | Highly active, effective at mild conditions |

| Pd/C | Low to atmospheric | Room Temp. | Ethanol, Methanol | Good selectivity, widely used |

Multi-step synthetic sequences allow for the construction of this compound from more fundamental starting materials, offering flexibility in introducing structural diversity. One plausible route begins with a Grignard reaction between benzonitrile (B105546) and isobutylmagnesium bromide. This reaction forms an imine intermediate after the initial addition of the Grignard reagent to the nitrile. The subsequent hydrolysis of this intermediate would yield 3-methyl-1-phenylbutan-1-one, which can then be converted to the target amine via one of the reductive amination or catalytic hydrogenation methods described above.

Alternatively, a more direct multi-step approach could involve the reduction of the intermediate imine formed from the Grignard reaction without its isolation and hydrolysis to the ketone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride could be employed for this reduction step, directly yielding this compound.

Another conceptual multi-step pathway could involve the Friedel-Crafts acylation of benzene (B151609) with 3-methylbutyryl chloride to form 3-methyl-1-phenylbutan-1-one, which as before, serves as a key intermediate for subsequent conversion to the desired amine.

Stereoselective Synthesis and Enantiomeric Enrichment of this compound

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which are often required for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This biocatalytic approach allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess (ee). mdpi.com

In the synthesis of a specific enantiomer of this compound, a suitable transaminase is selected to catalyze the amination of 3-methyl-1-phenylbutan-1-one. The reaction typically employs a readily available and inexpensive amine donor, such as isopropylamine (B41738) or L-alanine. When isopropylamine is used, the byproduct is acetone (B3395972), and with L-alanine, the byproduct is pyruvate (B1213749). The unfavorable thermodynamic equilibrium of the reaction can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct. mdpi.com

Several commercially available transaminase screening kits allow for the rapid identification of suitable enzymes that exhibit high activity and stereoselectivity for a particular substrate. For instance, enzymes such as ATA-025 have shown effectiveness in the transamination of structurally similar ketones, achieving high conversions and excellent enantiomeric excess. bohrium.comnih.gov The choice between an (R)-selective or (S)-selective transaminase dictates which enantiomer of the amine is produced.

Table 3: Research Findings on Transaminase-Mediated Synthesis of Chiral Amines

| Enzyme | Substrate Type | Amine Donor | Key Findings | Reference |

|---|---|---|---|---|

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | High conversion (>99%) and enantiomeric excess (>98.5% ee) for the (R)-amine. | bohrium.com |

| CviTA & VflTA | 4-phenyl-2-butanone | L-Alanine | Coupled with pyruvate decarboxylase to remove byproduct, achieving >60% yield and ~90% ee for the (S)-amine. | mdpi.com |

| ATA-025-IMB | 1-Boc-3-piperidone | Isopropylamine | Immobilized enzyme showed high efficiency, reaching 99% yield and >99% ee for the (R)-amine. | nih.gov |

Asymmetric Chemical Synthesis Methodologies

While biocatalysis offers an elegant route to chiral amines, asymmetric chemical synthesis provides a complementary set of tools. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

A reported synthesis of a derivative, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is an intermediate for the drug Repaglinide, provides insight into a potential chemical synthesis route. researchgate.net This multi-step synthesis starts from o-fluorobenzaldehyde and involves a sequence of reactions including a Grignard reaction, oxidation, piperidine (B6355638) substitution, oximation, and finally, a reduction step to yield the target amine. researchgate.net While this specific route does not inherently control the stereochemistry at the amine center, it could be adapted for an asymmetric approach, for instance, through the use of a chiral reducing agent in the final step or by employing a chiral auxiliary earlier in the sequence. A key improvement in this synthesis was the development of an environmentally friendly catalytic hydrogenation for the reduction of the oxime intermediate, achieving a high yield of 95.5%. researchgate.net

Chiral Auxiliary Applications in Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The auxiliary is typically derived from a readily available chiral source and can be removed and recycled after it has served its purpose.

In the context of chiral amine synthesis, a common strategy is the diastereoselective addition of a nucleophile to an imine or iminium ion bearing a chiral auxiliary. For example, chiral 1-phenylethylamine (B125046) (α-PEA) is a widely used chiral auxiliary for the synthesis of other chiral amines. mdpi.com A general approach involves the reductive amination of a ketone with a chiral amine like (S)-α-PEA. The resulting diastereomeric secondary amines can then be separated, and the chiral auxiliary can be cleaved, for instance, through hydrogenolysis, to yield the desired enantiopure primary amine. mdpi.com While a specific application of a chiral auxiliary for the direct synthesis of this compound is not detailed in the available literature, this general methodology represents a viable and well-established strategy for its asymmetric synthesis.

Derivatization Pathways for Synthetic Utility

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and other fields.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic, enabling it to participate in a wide array of reactions. Common modifications include N-alkylation, N-acylation, and reductive amination.

A specific example of derivatization is the synthesis of N-Methyl-3-phenylbutan-1-amine. rsc.org This secondary amine was prepared from the corresponding N-methyl-3-phenylbutanamide through a reduction reaction, affording the product in a 74% yield. rsc.org This transformation highlights a two-step process for N-alkylation: formation of an amide followed by its reduction.

Table 3: Example of Amine Functionality Modification

| Reactant | Reagent/Reaction | Product | Yield | Reference |

| N-methyl-3-phenylbutanamide | Reduction | N-Methyl-3-phenylbutan-1-amine | 74% | rsc.org |

Other common derivatizations of primary amines include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation in organic synthesis. masterorganicchemistry.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. masterorganicchemistry.comsigmaaldrich.com This is a highly efficient method for forming C-N bonds.

These derivatization pathways underscore the synthetic utility of this compound as a building block for more complex molecules.

Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into the molecular features necessary for a compound's biological activity. For this compound, the synthesis of a diverse array of substituted derivatives is essential to probe the effects of structural modifications on its pharmacological profile. Methodologies for generating such derivatives can be broadly categorized into modifications of the phenyl ring, alterations of the alkyl chain, and substitutions on the amine group.

A key intermediate in the synthesis of certain derivatives is 3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl amine. researchgate.net The synthesis of this specific analog highlights a multi-step synthetic route that can be adapted to introduce various substituents. This particular synthesis starts from o-fluorobenzaldehyde, which undergoes a Grignard reaction, oxidation, and then a piperidine substitution. researchgate.net The subsequent steps involve oximation followed by reduction to yield the final amine. researchgate.net This pathway offers several points for diversification. For instance, different Grignard reagents could be employed to alter the alkyl chain, or various substituted benzaldehydes could be used as starting materials to introduce a range of functionalities on the phenyl ring.

While comprehensive SAR studies detailing a wide range of biological activities for numerous derivatives of this compound are not extensively documented in publicly available literature, the synthetic strategies employed for related phenylalkylamines can provide a roadmap for the generation of a chemical library for future screening.

General Synthetic Strategies for Derivative Synthesis:

N-Alkylation and N-Acylation: The primary amine of this compound serves as a versatile handle for derivatization. Standard N-alkylation reactions with various alkyl halides or reductive amination with aldehydes and ketones can introduce a wide range of substituents on the nitrogen atom. Similarly, N-acylation with acyl chlorides or anhydrides can be used to synthesize a series of amide derivatives.

Aromatic Substitution: For modifications of the phenyl ring, electrophilic aromatic substitution reactions could be employed on a suitable precursor. However, directing group effects and potential side reactions on the alkyl-amine chain would need to be carefully considered. A more common approach involves utilizing appropriately substituted starting materials, such as substituted benzaldehydes or phenyl ketones, in the initial steps of the synthesis.

Modification of the Isobutyl Group: Altering the isobutyl moiety can be achieved by starting with different Grignard reagents or other organometallic reagents in reactions with a suitable electrophile, such as a benzaldehyde (B42025) or benzonitrile derivative.

The following table outlines hypothetical derivatives that could be synthesized based on these general strategies to build a library for SAR studies. The selection of substituents would typically be guided by principles of medicinal chemistry, aiming to probe the effects of electronics, sterics, and lipophilicity on biological activity.

| Derivative | Modification Site | Synthetic Precursor Example | Potential Synthetic Reaction |

| N-methyl-3-methyl-1-phenylbutan-1-amine | Amine | This compound, Formaldehyde | Reductive Amination |

| N-acetyl-3-methyl-1-phenylbutan-1-amine | Amine | This compound, Acetyl chloride | N-Acylation |

| 1-(4-chlorophenyl)-3-methylbutan-1-amine | Phenyl Ring | 4-chlorobenzaldehyde | Reductive Amination with ammonia |

| 1-(4-methoxyphenyl)-3-methylbutan-1-amine | Phenyl Ring | 4-methoxybenzaldehyde | Reductive Amination with ammonia |

| 3-methyl-1-phenylpentan-1-amine | Alkyl Chain | Benzaldehyde, sec-butylmagnesium bromide | Grignard Reaction followed by amination |

Table 1: Hypothetical Derivatives for Structure-Activity Relationship Studies

The synthesis of a focused library of such derivatives would be the first step in a systematic SAR investigation. Subsequent biological screening would then provide the data necessary to correlate specific structural features with the desired activity, guiding the design of more potent and selective compounds.

Reaction Mechanisms and Reactivity Profile of 3 Methyl 1 Phenylbutan 1 Amine

Fundamental Amine Reactions

The chemical nature of 3-Methyl-1-phenylbutan-1-amine is primarily defined by the reactivity of its primary amine group. This functional group is the center of its nucleophilic and basic properties.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic allows it to participate in a variety of nucleophilic substitution reactions. As a primary amine, it can react with electrophiles such as alkyl halides. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon, displacing a leaving group.

For instance, the reaction with an alkyl halide (R-X) would lead to the formation of a secondary amine. This reaction, however, can lead to polysubstitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, a large excess of the initial amine is typically required. The steric bulk provided by the 3-methylbutyl group and the adjacent phenyl group can influence the rate of these substitution reactions.

The amine functional group in this compound can undergo oxidation with various reagents. The specific product depends on the oxidant used. Mild oxidation may yield hydroxylamines, while stronger oxidants can lead to the formation of nitroso or nitro compounds. As a benzylic amine, oxidation can also lead to the formation of an imine, which can subsequently be hydrolyzed to the corresponding ketone, 3-methyl-1-phenylbutan-1-one.

Conversely, the amine group itself is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. The synthesis of this compound, however, often involves a reduction step, such as the reductive amination of 3-methyl-1-phenylbutan-1-one. In this process, the ketone reacts with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the target primary amine.

Like other amines, this compound acts as a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a substituted ammonium salt. This protonation is a reversible equilibrium, and the position of the equilibrium is determined by the strength of the acid and the basicity of the amine. The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). While the specific pKa for this compound is not widely reported, it can be estimated by comparison with structurally similar amines.

| Compound | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.24 |

| Isopropylamine (B41738) | (CH₃)₂CHNH₂ | 10.63 |

| Benzylamine | C₆H₅CH₂NH₂ | 9.34 |

| Phenethylamine | C₆H₅CH₂CH₂NH₂ | 9.83 |

This table is generated based on typical pKa values for common amines to provide context for the expected basicity of this compound.

Mechanistic Insights into Stereoselective Transformations

The synthesis of enantiomerically pure amines is of significant interest, and enzymatic methods are particularly powerful for achieving high stereoselectivity.

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. bldpharm.com These enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. chemscene.com The reaction mechanism for transaminases is a classic example of a Ping-Pong Bi-Bi mechanism. oakwoodchemical.com

The key to this mechanism is the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine (Schiff base). oakwoodchemical.com The catalytic cycle involves two half-reactions:

First Half-Reaction: A primary amine donor (e.g., isopropylamine or alanine) enters the active site and reacts with the PLP cofactor. This forms a new external aldimine with the amino donor. Through a series of steps involving proton transfers and tautomerization, the C-N bond of the amino donor is cleaved, and the amino group is transferred to the cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone by-product (e.g., acetone (B3395972) or pyruvate).

Second Half-Reaction: The prochiral ketone substrate (e.g., 3-methyl-1-phenylbutan-1-one) enters the active site. The PMP intermediate then donates its newly acquired amino group to the ketone. This process is essentially the reverse of the first half-reaction, forming an external aldimine with the substrate. Hydrolysis of this Schiff base releases the chiral amine product (this compound) and regenerates the PLP-enzyme complex, completing the catalytic cycle.

The high stereoselectivity of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Kinetic Studies of Amine-Involving Reactions

Kinetic studies are essential for understanding reaction rates and optimizing reaction conditions. While specific rate constants for reactions involving this compound are not extensively documented in publicly available literature, kinetic principles are applied in its synthesis, particularly in enzymatic processes.

In the context of transaminase-catalyzed synthesis, several parameters are optimized based on kinetic studies to maximize yield and enantiomeric excess. These include:

pH: Enzymes have an optimal pH range for activity. For transaminases, this is often slightly alkaline (around pH 7.5 to 8.5) to ensure the nucleophilicity of the reacting amines while maintaining the enzyme's structural integrity.

Temperature: Reaction rates increase with temperature up to an optimum, after which the enzyme begins to denature and lose activity. Studies on similar reactions have found optimal temperatures to be in the range of 30-45°C. molport.comnih.gov

Substrate and Cofactor Concentration: The concentrations of the amine donor, ketone acceptor, and PLP cofactor are crucial. A large excess of the amine donor is often used to shift the reaction equilibrium towards product formation. molport.com

By-product Removal: The transamination reaction is often equilibrium-limited. chemscene.com A common strategy to drive the reaction to completion is the in-situ removal of the ketone by-product. For example, when L-alanine is the amino donor, the pyruvate (B1213749) by-product can be removed by coupling the reaction with a pyruvate decarboxylase (PDC), which converts it to acetaldehyde (B116499) and CO₂. chemscene.commolport.com

These optimization strategies, derived from kinetic understanding, are critical for developing efficient and scalable processes for the synthesis of chiral amines like this compound.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Phenylbutan 1 Amine

Quantum Chemical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 3-methyl-1-phenylbutan-1-amine, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its optimized geometry, vibrational frequencies, and electronic energies. These calculations provide a foundational understanding of the molecule's stability and the nature of its chemical bonds. The computed energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting its reactivity.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential (MEP))

From the electron density calculated by DFT, various reactivity descriptors can be derived. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the amine group, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the phenyl ring, highlighting sites for nucleophilic interaction.

Fukui functions are another set of descriptors that quantify the change in electron density at a specific point when the total number of electrons in the system changes. These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would help to pinpoint the specific atoms most involved in chemical reactions.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows it to adopt various conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis reveals the global minimum energy conformation, which is the most populated state, as well as other low-energy conformers that may be present at room temperature. Understanding the conformational landscape is critical as the reactivity and biological activity of a molecule can be highly dependent on its shape.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic its behavior in solution. These simulations can reveal how the molecule interacts with its environment, its conformational flexibility, and how it might bind to a receptor or enzyme. Information on solvation energies and the formation of intermolecular hydrogen bonds can also be obtained from these simulations.

Theoretical Prediction of Chemical Properties (e.g., Dissociation Constants (pKa), Reaction Energetics)

Computational methods can also be used to predict key chemical properties. The dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the amine group could be predicted using various theoretical models, often in conjunction with a continuum solvation model to account for the effect of the solvent.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound would arrange themselves in a specific crystalline lattice. The study of these arrangements, known as crystal packing, is important for understanding the physical properties of the solid material, such as its melting point and solubility. Theoretical methods can be used to predict the most stable crystal structures by calculating the intermolecular interaction energies. For this compound, the primary intermolecular interactions would likely involve hydrogen bonding between the amine groups of adjacent molecules, as well as van der Waals interactions between the phenyl rings and alkyl chains. The analysis of these interactions provides a detailed picture of the forces governing the solid-state structure.

Hydrogen Bonding Networks

The primary amine group (-NH₂) in this compound is a key functional group capable of participating in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of extensive hydrogen bonding networks.

In the liquid state or in solid crystalline forms, it is expected that intermolecular N-H···N hydrogen bonds would play a significant role. nih.gov Computational studies on simpler analogues like 2-phenylethylamine (PEA) have demonstrated the importance of such interactions. nih.govaip.org Theoretical calculations, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can elucidate the energetics and geometries of these hydrogen bonds. For instance, studies on PEA have shown that the NH₂ stretching mode in the liquid phase is red-shifted compared to an isolated molecule, which is a clear indicator of the formation of intermolecular N-H···N hydrogen bonds. nih.gov

The strength of these hydrogen bonds can be quantified through computational methods. For the dimerization of PEA, the N-H···N interaction is a dominant feature in the most stable dimer configurations. aip.orgnih.gov The interaction energy of such hydrogen bonds in similar amine dimers is typically in the range of -10 to -20 kJ/mol, depending on the specific geometry and the computational method used.

Table 1: Representative Hydrogen Bond Parameters from Computational Studies on Analogous Amines

| Interacting Molecules | Hydrogen Bond Type | Calculated Interaction Energy (kJ/mol) | Basis Set/Theory Level |

|---|---|---|---|

| 2-Phenylethylamine Dimer | N-H···N | Approx. -15 to -20 | B3LYP-D3(BJ)/def2-TZVP |

Note: The data in this table is based on computational studies of analogous compounds and is intended to be illustrative of the expected interactions for this compound.

Pi-Stacking Interactions

The phenyl group in this compound is capable of engaging in π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial for the stability of protein structures and the binding of ligands to receptors. nih.gov The strength and geometry of π-stacking interactions are governed by a balance of electrostatic and dispersion forces.

Computational models can predict the preferred geometries of π-stacked dimers, which are typically parallel-displaced or T-shaped arrangements, rather than a perfectly eclipsed sandwich geometry. This is due to the minimization of electrostatic repulsion between the electron clouds of the aromatic rings. For phenylalkylamines, the interaction of the phenyl ring with other aromatic systems is a key factor in their biological activity and molecular recognition.

While specific data for this compound is unavailable, studies on related molecules like amphetamine interacting with host molecules such as cucurbit mdpi.comuril show the phenyl ring deeply buried within the host's cavity, driven by hydrophobic and van der Waals interactions, which are characteristic of π-stacking. nih.gov The energy of these interactions can be significant, often ranging from -5 to -15 kJ/mol for simple aromatic dimers.

Table 2: Typical Geometries and Interaction Energies for Pi-Stacking Interactions

| Dimer Configuration | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 | -2.0 to -3.0 |

Note: This table presents typical values for benzene (B151609) dimers as a model for the π-stacking interactions involving the phenyl group of this compound.

Dispersion Energy Contributions to Stability

Dispersion forces, also known as London dispersion forces, are a component of van der Waals forces and are present between all molecules. They arise from the temporary fluctuations in electron density that create transient dipoles. For nonpolar molecules or the nonpolar regions of molecules like the phenyl and isobutyl groups of this compound, dispersion is the primary attractive intermolecular force.

In the context of this compound dimers or larger aggregates, dispersion forces would be significant, particularly in the interactions involving the phenyl ring (π-π stacking) and the alkyl chain (σ-σ stacking). nih.gov For dimers of aromatic molecules like naphthalene, dispersion can contribute significantly to the total binding energy. nih.gov It is the dominant attractive force in parallel-displaced π-stacking arrangements.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. The d_norm surface highlights regions of close contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, a Hirshfeld surface analysis of its hypothetical crystal structure would likely reveal significant contributions from H···H contacts, reflecting the importance of van der Waals interactions involving the alkyl and phenyl hydrogens. nih.gov C-H···π interactions, where a hydrogen atom interacts with the face of the phenyl ring, would also be expected. The N-H···N hydrogen bonds would appear as distinct "spikes" in the fingerprint plot.

Table 3: Common Intermolecular Contacts and Their Typical Percentage Contributions from Hirshfeld Surface Analysis of Phenylalkylamine-like Structures

| Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | 40 - 60% |

| C···H/H···C | 20 - 30% |

| N···H/H···N | 5 - 15% |

Note: The percentages are illustrative and based on Hirshfeld surface analyses of organic molecules containing similar functional groups. The actual values for this compound would depend on its specific crystal packing.

Advanced Analytical Methodologies for Characterization of 3 Methyl 1 Phenylbutan 1 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 3-Methyl-1-phenylbutan-1-amine. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal details about its atomic composition, bonding, and electronic properties.

Mass Spectrometry (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For a molecule like this compound, with a molecular formula of C₁₁H₁₇N, the nominal molecular weight is 163 g/mol . Since it contains a single nitrogen atom, its molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an odd m/z value of 163, consistent with the nitrogen rule.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage would involve the loss of the isobutyl radical (•CH₂CH(CH₃)₂), resulting in a prominent fragment ion.

Predicted Fragmentation:

Molecular Ion (M⁺): The parent molecule loses an electron to form the molecular ion at m/z = 163.

Alpha-Cleavage: The most significant fragmentation is the cleavage of the C1-C2 bond. This results in the loss of an isobutyl radical (mass = 57) and the formation of the benzylic iminium ion [C₆H₅CH=NH₂]⁺, which would be observed as the base peak at m/z = 106.

Tropylium Ion: A common fragment in compounds containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z = 91, formed through rearrangement and loss of other fragments.

Phenyl Cation: The phenyl cation (C₆H₅⁺) may also be observed at m/z = 77.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion | Formula | Notes |

| 163 | Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ | Parent ion, confirms molecular weight. |

| 106 | [M - C₄H₉]⁺ | [C₇H₈N]⁺ | Base peak resulting from α-cleavage (loss of isobutyl radical). |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, common for benzylic compounds. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Fourier Transform Raman Spectroscopy)

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the N-H bonds.

N-H Bending: The scissoring motion of the -NH₂ group appears as a medium to strong band around 1590-1650 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹.

Aliphatic C-H Stretching: These are observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic "fingerprint" bands appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.

Table 3: Predicted Characteristic FTIR/Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium |

| 3100 - 3000 | Stretch | Aromatic C-H | Medium-Weak |

| 2960 - 2850 | Stretch | Aliphatic C-H | Strong |

| 1650 - 1590 | Scissoring (Bend) | N-H (Primary Amine) | Medium-Strong |

| 1600 - 1450 | Ring Bending | Aromatic C=C | Medium |

| 1250 - 1020 | Stretch | C-N | Medium-Weak |

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores present in the molecule. For this compound, the only significant chromophore is the phenyl group. It is expected to exhibit absorptions characteristic of benzenoid π → π* transitions. This typically includes a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) in the 250-270 nm region.

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is essential for separating this compound from impurities and, crucially, for separating its stereoisomers.

Chiral Chromatography (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC))

This compound possesses a chiral center at the carbon atom bonded to both the phenyl group and the amine group (C1). Therefore, it exists as a pair of enantiomers, (R)- and (S)-3-Methyl-1-phenylbutan-1-amine. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the enantioseparation of amines. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Stationary Phases: For phenylalkylamines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) and cyclodextrin-based CSPs are highly effective.

Mobile Phases: The choice of mobile phase depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) are often required to improve peak shape and resolution by interacting with the basic amine group.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers.

Derivatization: Primary amines often exhibit poor peak shape in GC. Therefore, derivatization is typically required to convert the amine into a less polar, more volatile derivative, such as an amide or carbamate, using reagents like trifluoroacetic anhydride (TFAA) or ethyl chloroformate.

Stationary Phases: The most common CSPs for chiral GC are derivatized cyclodextrins, which can offer excellent enantioselectivity for a wide range of compounds, including derivatized amines. wiley.com The analyses are often run under isothermal conditions, and the choice of temperature can significantly impact the separation efficiency. wiley.com

The development of a specific chiral separation method for this compound would involve screening various combinations of chiral stationary phases and mobile phases (for HPLC) or temperature programs and derivatizing agents (for GC) to achieve baseline resolution of the two enantiomers.

Advanced Liquid and Gas Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of this compound. Given the compound's chiral nature, enantioselective chromatography is particularly crucial for resolving its enantiomers and determining enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant method for the enantioseparation of amines. yakhak.org This technique often employs Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose with phenylcarbamate derivatives, are widely used and have demonstrated high efficiency in resolving chiral amines. yakhak.orgmdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. researchgate.net Mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like 2-propanol, is optimized to achieve baseline resolution. yakhak.org The addition of acidic additives to the mobile phase can sometimes enhance peak shape and resolution for basic compounds like amines. researchgate.net

For enhanced detection, especially at low concentrations, derivatization of the amine with a fluorogenic agent such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be performed prior to HPLC analysis. researchgate.net This allows for highly sensitive fluorescence detection in addition to standard UV detection. yakhak.org

Gas Chromatography (GC): GC is another valuable tool for the analysis of volatile amines. A generic and rapid GC-Flame Ionization Detection (GC-FID) method has been developed for the separation of over 25 volatile amines on a specialized capillary column, demonstrating the technique's utility for this class of compounds. researchgate.net For chiral separations, specific chiral capillary columns are required.

Different GC methods can be employed for the analysis of aromatic amines, including GC-mass spectrometry (GC-MS) with electron ionization (EI) or negative chemical ionization (NCI), and tandem mass spectrometry (GC-MS/MS). researchgate.net These methods offer excellent limits of detection, often in the picogram-per-liter range, and high precision. researchgate.net While direct analysis is possible, derivatization is often used to improve the chromatographic properties and thermal stability of the amines.

Table 1: Exemplary Chiral HPLC Separation Parameters for Amines The following data is illustrative of typical conditions for separating chiral amines and may not be specific to this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Analyte Type |

| HPLC | Amylose tris(3,5-dichlorophenylcarbamate) | 20% 2-Propanol/Hexane | 1.0 | UV & FL | NBD-derivatized chiral amines |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | 10% 2-Propanol/Hexane | 1.0 | UV & FL | NBD-derivatized chiral amines |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is essential for confirming its identity and stereochemistry.

The process involves irradiating a high-quality single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the exact position of each atom.

Table 2: Representative Crystallographic Data for a Phenylbutane Derivative This data is for 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, a related compound, to illustrate the type of information obtained from X-ray diffraction analysis. scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5676(4) |

| b (Å) | 26.1767(8) |

| c (Å) | 10.0963(3) |

| β (°) | 99.140(3) |

| Volume (ų) | 3801.2(2) |

| Temperature (K) | 100 |

| Radiation type | MoKα |

Advanced Research Applications and Future Directions

Applications in Asymmetric Catalysis and Ligand Design

The stereogenic center and the primary amine functionality of 3-Methyl-1-phenylbutan-1-amine make it an attractive candidate for applications in asymmetric synthesis, where the control of stereochemistry is paramount.

Development as Chiral Ligands in Metal-Catalyzed Reactions

Chiral amines are crucial components in the synthesis of ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While direct applications of this compound in this context are still an area of active research, the broader class of chiral amines is widely used in the development of ligands for processes such as asymmetric hydrogenation. The design of modular chiral ligands allows for the fine-tuning of metal complexes to create highly active and efficient catalysts for the synthesis of enantiomerically enriched compounds.

Utility as Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The auxiliary is then removed to yield the desired enantiomerically enriched product. Chiral amines can serve as effective chiral auxiliaries in a variety of chemical transformations.

Furthermore, chiral amines are frequently employed as resolving agents to separate racemic mixtures. This classical resolution technique involves the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure resolving agent. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization. Subsequently, the individual enantiomers can be recovered from the separated diastereomers. A closely related compound, (S)-3-methyl-2-phenylbutylamine, has been successfully utilized as a versatile resolving agent for racemic carboxylic acids, including commercially important non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, ketoprofen, and naproxen. researchgate.net This demonstrates the potential of the phenylbutylamine scaffold in achieving efficient optical resolutions.

Table 1: Examples of Racemic Carboxylic Acids Resolved with a Phenylbutylamine Derivative

| Racemic Carboxylic Acid | Enantiomeric Excess (ee) of Resolved Product |

| Ibuprofen | 98.7% |

| Ketoprofen | 99.4% |

| Naproxen | 99.2% |

| (R)-2-hydroxy-4-phenylbutanoic acid | 99% |

| (S)-2-benzylsuccinic acid | 99% |

Data based on the use of (S)-3-methyl-2-phenylbutylamine as the resolving agent. researchgate.net

Scaffold in Medicinal Chemistry and Drug Discovery Research

The this compound core structure serves as a valuable starting point for the design and synthesis of novel bioactive molecules. Its phenyl and amine functionalities provide key interaction points with biological targets, and the isobutyl group can influence potency and selectivity.

Rational Design of Bioactive Molecules Based on its Core Structure

The principles of rational drug design involve the iterative process of designing, synthesizing, and testing new molecules with improved therapeutic properties. The this compound scaffold can be systematically modified to explore its potential against a range of biological targets. By altering substituents on the phenyl ring, modifying the amine group, or changing the alkyl chain, medicinal chemists can fine-tune the compound's physicochemical properties and its interactions with specific receptors or enzymes. This approach has been instrumental in the development of targeted therapies.

Structure-Activity Relationship (SAR) Investigations of its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR investigations would involve synthesizing a library of analogues and evaluating their potency and selectivity against a specific biological target. For example, in the context of developing enzyme inhibitors, modifications to the phenyl ring could explore hydrophobic and electronic interactions within the enzyme's active site, while changes to the amine functionality could probe hydrogen bonding and ionic interactions. These studies provide crucial insights for optimizing lead compounds into clinical candidates.

Exploration of Interaction Mechanisms with Biological Targets

The this compound scaffold has been investigated in the context of several important biological targets, most notably the kinesin spindle protein.

Kinesin Spindle Protein (KSP): The mitotic kinesin Eg5 (also known as KSP) is a crucial motor protein involved in the formation of the bipolar spindle during cell division, making it a promising target for cancer chemotherapy. nih.gov A series of 4,4,4-triphenylbutan-1-amine inhibitors have been developed, demonstrating potent inhibition of Eg5. nih.gov Crystallographic studies have revealed that these compounds bind to an allosteric site on the protein. nih.gov The primary amine of the butan-1-amine moiety is critical for activity, forming a network of hydrogen bonds with glutamate (B1630785) and glycine (B1666218) residues within the binding pocket. nih.gov SAR studies have shown that replacement of the primary amine with a secondary amine or an alcohol group leads to a significant decrease or complete loss of inhibitory activity, highlighting the importance of this functional group for potent inhibition. nih.gov

Monoamine Transporters, Adrenergic and Dopaminergic Receptors: While direct studies on this compound derivatives are limited, the broader class of phenylalkylamines is known to interact with monoamine transporters (such as those for dopamine (B1211576), norepinephrine, and serotonin) and adrenergic and dopaminergic receptors. nih.govnih.govnih.govnih.gov These targets are implicated in a wide range of neurological and psychiatric disorders. Future research could explore the potential of this compound derivatives to modulate the activity of these important central nervous system targets. The structural similarity to known ligands for these receptors suggests that with appropriate modifications, derivatives of this compound could be designed to selectively interact with these biological targets.

Development as Chemical Probes and Biomarkers in Biological Systems

While specific research on this compound as a chemical probe or biomarker is not yet extensively documented, its structural class—phenylalkylamines—is well-established for interacting with biological targets. This provides a strong basis for its potential development in these areas.

Potential as Chemical Probes:

Derivatives of this compound could be synthesized to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These modified molecules could serve as chemical probes to investigate biological systems. For instance, given that the broader class of phenylalkylamines includes compounds known to act as calcium channel blockers, these probes could be designed to bind to and help visualize the localization and dynamics of calcium channels in cells and tissues. Such tools would be invaluable for studying neurological and cardiovascular physiology.

Potential as Biomarkers:

The metabolism of this compound or its derivatives within a biological system could potentially generate unique metabolites. The detection and quantification of these metabolites in biofluids could serve as biomarkers for exposure to the parent compound or for monitoring the activity of specific metabolic pathways. However, extensive metabolic studies would be required to validate this application.

Role as Precursors in Pharmaceutical Synthesis

The primary amine and chiral center of this compound make it a valuable chiral building block for the synthesis of more complex, biologically active molecules. Its utility as a precursor in pharmaceutical synthesis is a significant area of its application.

The compound can be used as an intermediate in the synthesis of various organic compounds, including drugs. For example, a structurally related compound, 3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamine, is a key intermediate in the synthesis of Repaglinide, an oral medication for type II diabetes. researchgate.net This highlights the potential of similar phenylbutylamine scaffolds in drug development. Furthermore, it can be employed in the synthesis of biologically active compounds such as amide antibacterial drugs.

The general class of phenylalkylamines has been investigated for a range of therapeutic applications, including as calcium channel blockers for the treatment of cardiovascular diseases. nih.govresearchgate.netdrugbank.com The structural backbone of this compound is amenable to chemical modifications that could lead to the discovery of new therapeutic agents.

| Potential Pharmaceutical Target Class | Rationale for this compound as a Precursor |

| Calcium Channel Blockers | The phenylalkylamine scaffold is a known pharmacophore for this class of drugs. |

| Antidiabetic Agents | A structurally similar compound is a known intermediate for the drug Repaglinide. researchgate.net |

| Antibacterial Agents | Can be used to synthesize amide-based antibacterial compounds. |

| Neurological Drugs | The phenylalkylamine structure is present in many centrally acting agents. |

Novel Synthetic Methodologies Development

Recent advancements in synthetic organic chemistry are moving towards more efficient, selective, and sustainable methods for the production of chiral amines like this compound.

Novel approaches to synthesizing primary amines include catalytic reductive amination and biocatalytic methods. organic-chemistry.org For instance, the use of amorphous cobalt particles as a catalyst for reductive amination with hydrogen gas and aqueous ammonia (B1221849) represents a promising method that operates under mild conditions with high selectivity. organic-chemistry.org

Biocatalysis, in particular, offers highly stereoselective routes to chiral amines. The use of enzymes such as transaminases and amine dehydrogenases (AmDHs) can produce enantiomerically pure amines from prochiral ketones. frontiersin.orgmdpi.com A multi-enzymatic cascade system, coupling a transaminase with a pyruvate (B1213749) decarboxylase to remove the pyruvate by-product, has been shown to be effective for the asymmetric synthesis of the similar compound, 3-amino-1-phenylbutane. mdpi.com Such a system could be adapted for the synthesis of this compound.

| Synthetic Method | Key Features | Potential Advantages |

| Traditional Reductive Amination | Often involves metal hydrides like sodium borohydride (B1222165). organic-chemistry.org | Well-established and versatile. |

| Catalytic Hydrogenation | Uses a metal catalyst (e.g., Co, Ir) and H₂ gas. researchgate.netorganic-chemistry.org | High atom economy, cleaner process. |

| Biocatalytic (Transaminase) | Employs a transaminase enzyme and an amine donor. mdpi.com | High enantioselectivity, mild reaction conditions. |

| Biocatalytic (Amine Dehydrogenase) | Uses an amine dehydrogenase enzyme. frontiersin.org | High conversion rates and enantiomeric excess for short-chain amines. frontiersin.org |

Exploration of Green Chemistry Routes for Sustainable Production

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce the environmental impact of chemical manufacturing. rsc.orggctlc.orgbenthamscience.com For this compound, this involves developing synthetic routes with higher atom economy, using less hazardous reagents, and minimizing waste.

One green strategy is the "hydrogen borrowing" methodology, where an alcohol is temporarily oxidized to a carbonyl compound, which then reacts with an amine, followed by reduction of the resulting imine. rsc.org This process, often catalyzed by a single metal complex, is highly atom-economical.

Biocatalytic routes are inherently green as they are conducted in aqueous media under mild conditions and with high selectivity, which reduces the need for protecting groups and minimizes by-product formation. frontiersin.org The use of native amine dehydrogenases for the synthesis of short chiral alkyl amines is a promising green alternative to traditional chemical methods. frontiersin.org

A greener, environmentally friendly catalytic hydrogenation method has been developed for the synthesis of the related intermediate for Repaglinide, achieving a high yield of 95.5% with a simple work-up, avoiding the use of problematic reagents like NiCl₂-NaBH₄ which produce many impurities and present environmental problems. researchgate.net

Interdisciplinary Research Opportunities and Challenges

The study of this compound presents several opportunities for interdisciplinary research, bridging chemistry, biology, and materials science.

Opportunities:

Pharmacology and Medicinal Chemistry: The design and synthesis of new drugs based on the this compound scaffold for a variety of diseases.

Chemical Biology: The development of chemical probes from this compound to study biological processes in real-time.

Biocatalysis and Metabolic Engineering: The engineering of novel enzymes and microbial hosts for the sustainable production of enantiomerically pure this compound.

Materials Science: The incorporation of this compound or its derivatives into polymers or surfaces to create materials with specific biological recognition properties.

Challenges:

Stereoselective Synthesis: Developing cost-effective and scalable methods for the synthesis of single enantiomers of this compound is a primary challenge.

Understanding Structure-Activity Relationships (SAR): A significant amount of research is needed to understand how modifications to the structure of this compound affect its interaction with biological targets.

Biocompatibility and Toxicity: For any in vivo applications, the biocompatibility and potential toxicity of the compound and its derivatives must be thoroughly investigated.

Q & A

Q. What are the standard synthetic routes for 3-methyl-1-phenylbutan-1-amine, and how can its enantiomers be resolved?

Methodological Answer: The synthesis of this compound typically involves reductive amination of 3-methyl-1-phenylbutan-1-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Enantiomeric resolution of the racemic mixture is achieved via diastereomeric salt formation with chiral resolving agents like tartaric acid derivatives. For example, the (S)- and (R)-enantiomers of the hydrochloride salt (CAS: 1173110-86-5 and 1173110-88-7) are isolated using fractional crystallization . Advanced purification may employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For the hydrochloride salt (CAS: 91338-97-5), characteristic peaks include δ 1.2–1.4 ppm (CH of the isopropyl group) and δ 7.2–7.5 ppm (aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 199.72 for the hydrochloride salt) .

- Polarimetry: Determines enantiomeric excess (ee) for resolved enantiomers .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal: Neutralize acidic residues (e.g., hydrochloride salts) with sodium bicarbonate before disposal. Store hazardous waste in designated containers .

- Emergency Response: For inhalation exposure, move to fresh air and administer oxygen if necessary. For skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with improved bioactivity?

Methodological Answer:

- DoE (Design of Experiments): Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature to 80°C in ethanol improves yield by 20% compared to room-temperature reactions .

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., halogens) at the phenyl ring to enhance binding affinity to biological targets like kinesin spindle proteins .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. How should contradictory data in biological assays for this compound derivatives be addressed?

Methodological Answer:

- Triangulation: Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Error Analysis: Replicate experiments under standardized conditions (e.g., fixed cell passage number, serum batch) to minimize variability .

- Meta-Analysis: Compare findings with structurally similar compounds (e.g., triphenylbutanamine derivatives) to identify trends in activity .

Q. What strategies are effective for separating and characterizing trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS: Detect impurities at ppm levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products. For example, oxidation under UV light generates a carbonyl impurity detectable via IR .

- NMR Spiking: Add authentic impurity standards to the sample to confirm retention times and fragmentation patterns .

Q. How can enantioselective catalysis be applied to synthesize this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Ligands: Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of the imine precursor, achieving >90% ee .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic resolution (e.g., lipase-catalyzed acylation) with racemization catalysts to maximize yield .

- In-Situ Monitoring: Employ circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.